molecular formula C20H22N2O4 B2667194 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide CAS No. 921816-83-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide

Cat. No. B2667194
M. Wt: 354.406
InChI Key: IOFAOXDZSVWCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin-3 Receptor Antagonism

Research has highlighted the development of potent serotonin-3 (5-HT3) receptor antagonists, with studies on N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives revealing their significant antagonistic activity. These compounds, including related oxazepine and benzamide derivatives, were identified for their potential to inhibit the von Bezold-Jarisch reflex in rats, indicative of their 5-HT3 receptor antagonistic properties. Such findings underscore their relevance in exploring treatments for conditions modulated by 5-HT3 receptors (Harada et al., 1995).

Advanced Heterocyclic Chemistry

The synthesis and study of novel oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, demonstrate the chemical versatility of oxazepine derivatives. These compounds present a unique structure consisting of six fused rings and show strong blue emission in dichloromethane, highlighting their potential in materials science and photophysical research (Petrovskii et al., 2017).

Imaging Probes for Alzheimer's Disease

The exploration of benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease represents another significant application. Specifically, radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated, showing high affinity for Aβ(1-42) aggregates. These findings highlight the compound's utility in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Tubulin-binding for Cancer Therapy

Research on dibenz[c,e]oxepines as colchinol analogues for targeting tumor vasculature has revealed their potential in cancer therapy. These compounds, including various methoxy- and hydroxy-substituted dibenzoxepines, were screened for their ability to inhibit tubulin polymerization and the growth of leukemia cells in vitro, suggesting their utility as novel therapeutic agents against cancer (Edwards et al., 2011).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-25-16-8-6-5-7-14(16)18(23)21-13-9-10-17-15(11-13)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFAOXDZSVWCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide

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